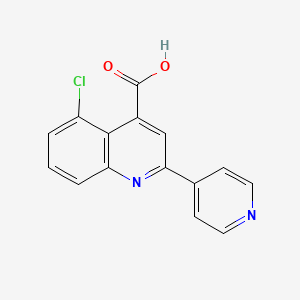
5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
説明
5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid (5-Cl-2-PQC) is an organic compound that has been used in various scientific research applications. It is a derivative of pyridin-4-ylquinoline-4-carboxylic acid (PQC) and has a chlorine atom substituted at the 5th position of the pyridin ring. It has a molecular formula of C11H8ClNO2 and a molecular weight of 215.6 g/mol. 5-Cl-2-PQC has been used in a wide range of scientific research applications, including drug design, catalysis, and biochemistry.
科学的研究の応用
5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a ligand in catalytic reactions, as a substrate in enzyme-catalyzed reactions, and as a drug design tool. 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has also been used as a probe molecule to study the binding of small molecules to proteins and other biological macromolecules. Furthermore, it has been used to study the structure and function of various enzymes, such as cytochrome P450, as well as to study the structure and function of other proteins.
作用機序
The mechanism of action of 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is not well understood. However, it is believed that the chlorine atom in the 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid molecule interacts with the target protein or enzyme, resulting in a conformational change that affects the activity of the protein or enzyme. Furthermore, it is believed that the chlorine atom can form hydrogen bonds with the target protein or enzyme, resulting in a more stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid are not well understood. However, it is believed that the chlorine atom in the 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid molecule can interact with proteins and enzymes, resulting in changes in the activity of the proteins or enzymes. Furthermore, it is believed that the chlorine atom can interact with other molecules, such as DNA, resulting in changes in the structure and/or function of the molecule.
実験室実験の利点と制限
The primary advantage of using 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid in lab experiments is that it is a relatively small molecule, which makes it easier to work with. Furthermore, it is relatively stable and can be synthesized easily. The primary limitation of using 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid in lab experiments is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
将来の方向性
The future directions for 5-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid research include further studies of its mechanism of action, as well as studies of its interactions with proteins, enzymes, and other molecules. Furthermore, further studies of its effects on biochemical and physiological processes are needed. Additionally, further studies of its use as a drug design tool and as a ligand in catalytic reactions are needed. Finally, further studies of its use as a probe molecule to study the binding of small molecules to proteins and other biological macromolecules are needed.
特性
IUPAC Name |
5-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-2-1-3-12-14(11)10(15(19)20)8-13(18-12)9-4-6-17-7-5-9/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBYQPUAEAKDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



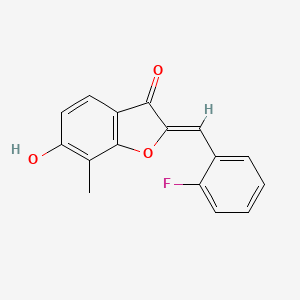
![[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine](/img/structure/B1387742.png)
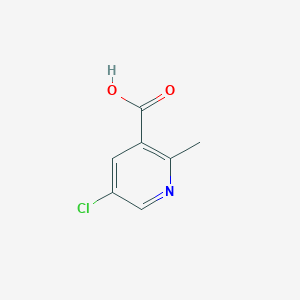
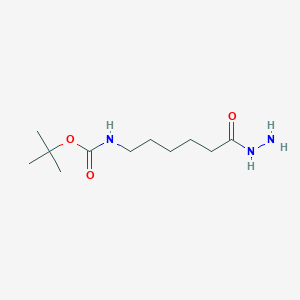
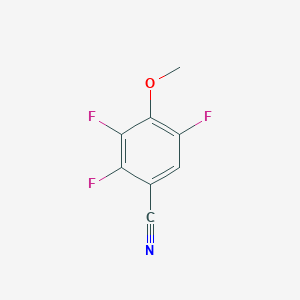
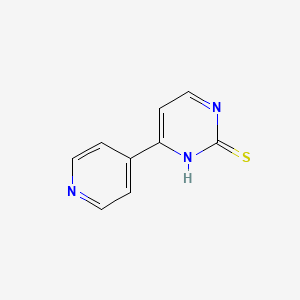
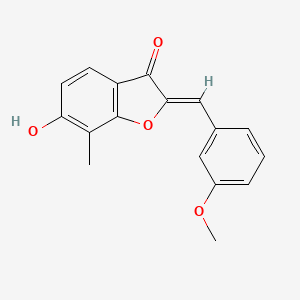
![2,6-Dimethyl-4-[(methylamino)methyl]phenol](/img/structure/B1387752.png)

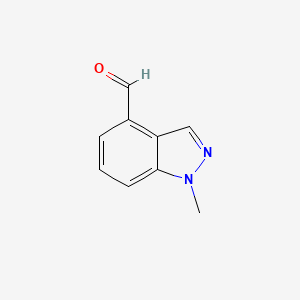
![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)
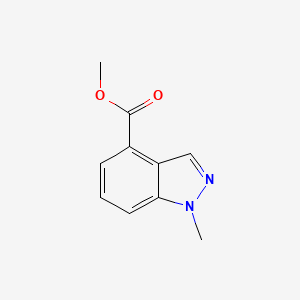
![7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1387761.png)
![ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate](/img/structure/B1387762.png)